(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester
Overview
Description
“(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 862822-06-8 . It has a molecular weight of 295.32 and its IUPAC name is tert-butyl (6-nitrobenzo[d]thiazol-2-yl)carbamate . The compound is stored at temperatures between 0-5°C and is an off-white solid .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 295.31400 . The compound’s density, boiling point, and melting point are not available from the web search results .Scientific Research Applications
Benzothiazole derivatives are a class of compounds known for their broad spectrum of biological activities. The presence of the benzothiazole moiety in various compounds has led to extensive research exploring their potential applications in different fields, including medicinal chemistry and environmental science. This review focuses on the scientific research applications of a specific benzothiazole derivative, “(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester,” and similar compounds, highlighting their importance in pharmacological studies and other research areas.
Pharmacological Significance
Benzothiazole derivatives have shown significant pharmacological potential. They have been identified as having antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor activities. The structural simplicity and ease of synthesis of benzothiazole derivatives make them suitable candidates for developing chemotherapeutic agents, especially 2-arylbenzothiazoles, which are under investigation for treating cancer. The diverse pharmacological activities of these compounds highlight their importance in drug discovery and development, suggesting the versatility of the benzothiazole nucleus in medicinal chemistry (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Environmental and Chemical Applications
In addition to their pharmacological applications, benzothiazole derivatives have been studied for their environmental occurrence and behavior. Synthetic phenolic antioxidants (SPAs), including derivatives of benzothiazole, have been detected in various environmental matrices. These compounds, due to their antioxidant properties, are used in industrial and commercial products to extend shelf life. However, their environmental detection raises concerns about human exposure and toxicity, calling for further research into safer SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Advances in Anticancer Research
Benzothiazole derivatives have emerged as important pharmacophores in the development of antitumor agents. Structural modifications of these compounds have led to the discovery of new antitumor agents, demonstrating the promise of benzothiazole conjugates in cancer chemotherapy. The promising biological profile, combined with synthetic accessibility, underscores the potential of benzothiazole derivatives in developing effective cancer treatments (Ahmed et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Other benzothiazole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities
Pharmacokinetics
The compound’s tert-butyl ester group suggests it may be well-absorbed due to increased lipophilicity . The nitro group and benzothiazole moiety may also influence its distribution and metabolism
Result of Action
Other benzothiazole derivatives have demonstrated various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUPMHKXNVDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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